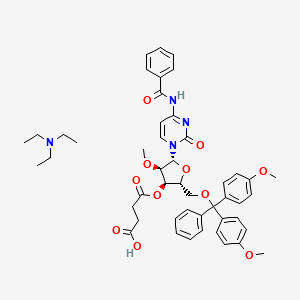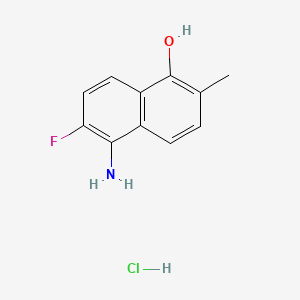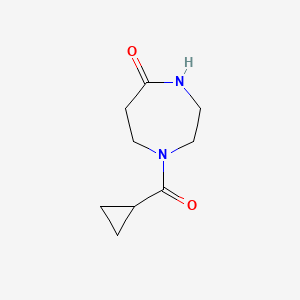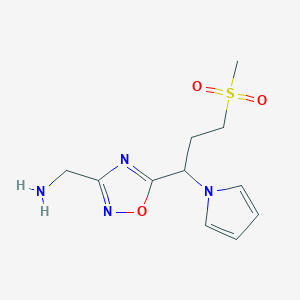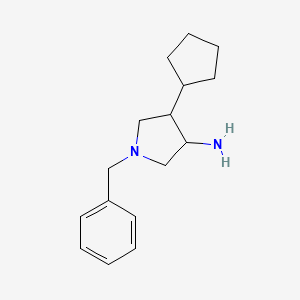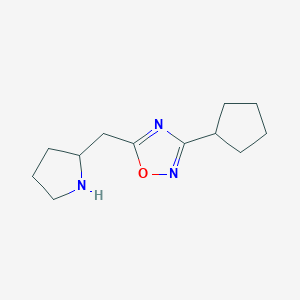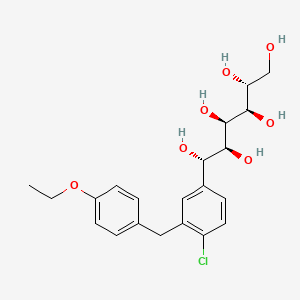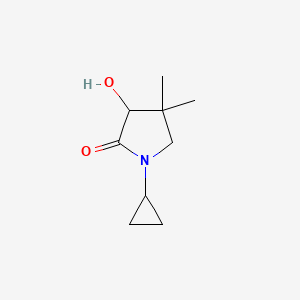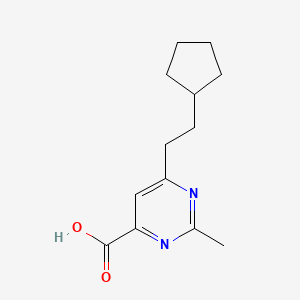![molecular formula C12H17BrOZn B14885556 3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
3-[(n-Pentyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(n-pentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-pentyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(n-pentyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(n-pentyloxy)methyl]bromobenzene+Zn→3-[(n-pentyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(n-pentyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds and complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
3-[(n-pentyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a building block for bioactive compounds and molecular probes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 3-[(n-pentyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The organozinc compound acts as a nucleophile, attacking electrophilic centers in the reactants. The presence of catalysts like palladium or nickel facilitates the reaction by lowering the activation energy and increasing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
- 3-[(n-butoxy)methyl]phenylzinc bromide
- 3-[(n-hexyloxy)methyl]phenylzinc bromide
- 3-[(n-octyloxy)methyl]phenylzinc bromide
Uniqueness
Compared to similar compounds, 3-[(n-pentyloxy)methyl]phenylzinc bromide offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. Its unique structure allows for the formation of specific carbon-carbon bonds that are essential in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H17BrOZn |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);pentoxymethylbenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-5,8-9H,2-3,7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HVEHPVZMINANSF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOCC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


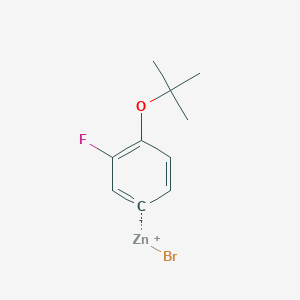
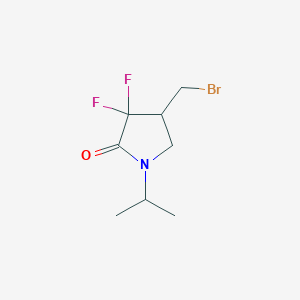
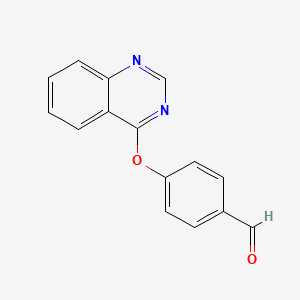
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
